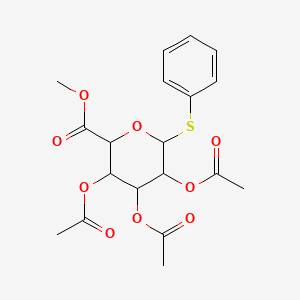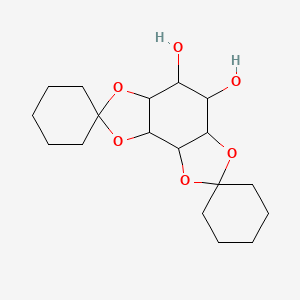
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Rosuvastatin and its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves multiple steps, starting from the basic Rosuvastatin structure. The key steps include:
Formation of the Hept-6-enoic Acid Backbone:
N-Methylation: The nitrogen atom in the structure is methylated using methylating agents like methyl iodide under basic conditions.
Diphenylphosphinylation: The diphenylphosphinyl group is introduced using diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: Using techniques like crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylphosphinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphinyl derivatives.
Wissenschaftliche Forschungsanwendungen
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is used in various scientific research applications:
Chemistry: Studying the reactivity and stability of phosphinyl derivatives.
Biology: Investigating the biological activity and metabolism of Rosuvastatin derivatives.
Medicine: Researching potential therapeutic applications and drug interactions.
Industry: Quality control and analytical studies during the commercial production of Rosuvastatin.
Wirkmechanismus
The mechanism of action of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels. The compound also interacts with various molecular targets and pathways involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a slightly different structure but similar therapeutic effects.
Uniqueness
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is unique due to its specific modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can potentially lead to improved efficacy or reduced side effects .
Eigenschaften
CAS-Nummer |
371775-72-3 |
|---|---|
Molekularformel |
C₂₇H₂₇FN₃O₃PS |
Molekulargewicht |
523.56 |
Synonyme |
N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)


![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)

